L-Guluronic acid (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

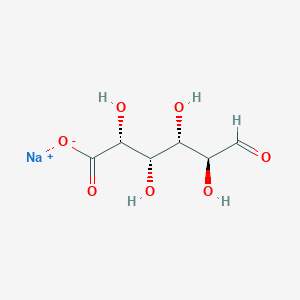

L-Guluronic acid (sodium salt) is a monosaccharide derivative and a key component of sodium alginate, a natural polysaccharide extracted from brown seaweed (e.g., Laminaria, Macrocystis). It is the sodium salt form of α-L-guluronic acid (GulA), which alternates with β-D-mannuronic acid (ManA) in linear block copolymers to form alginic acid . The molecular formula of L-guluronic acid sodium salt is C₆H₉NaO₇, with a molecular weight of 216.12 g/mol .

Preparation Methods

Chemical Synthesis

Chemical synthesis offers controlled stereochemistry and scalability for industrial applications. Two primary approaches are highlighted:

Oxidation of Glucose Derivatives

A foundational method involves oxidizing glucose compounds to introduce the carboxyl group. Key steps include:

- Starting Material : Ethyl glucoside or oxidized starch/glycogen.

- Oxidation : Treatment with nitrogen dioxide (NO₂) at ≤20°C converts the primary alcohol to a carboxyl group.

- Hydrolysis : Dilute sulfuric acid hydrolyzes the oxidized material, releasing glucuronic acid.

- Furfuraldehyde Removal : Barbituric acid condenses furfuraldehyde byproducts, followed by filtration and neutralization with barium carbonate.

- Purification : Precipitation in absolute alcohol yields barium glucuronate, which is acidified to isolate glucuronic acid. Sodium salt formation occurs via neutralization.

Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidation | NO₂, ≤20°C | Carboxyl group formation |

| Hydrolysis | H₂SO₄ (dilute) | Break polymer chains |

| Neutralization | BaCO₃ | Remove H⁺ ions |

| Precipitation | Absolute ethanol | Isolate barium glucuronate |

This method achieves high purity but requires careful handling of NO₂ and furfuraldehyde byproducts.

Fluorine-Directed C-5 Epimerization

A modern stereoselective route uses fluorine’s electronic effects:

- Starting Material : D-Mannose thioglycoside.

- Bromination : Ferrier photo-bromination introduces a C-5 bromide.

- Reduction : Free radical reduction (e.g., n-Bu₃SnH or InCl₃/Et₃SiH) yields L-GulA derivatives.

- Purification : Chromatography separates isomers, with DFT calculations guiding stereoselectivity.

Key Reagents

| Step | Reagents | Stereochemical Outcome |

|---|---|---|

| Bromination | Br₂, UV light, K₂CO₃ | C-5 bromide formation |

| Reduction | InCl₃/Et₃SiH | L-GulA selectivity (~87%) |

This method offers a short synthesis route (3–4 steps) with yields up to 83%.

Natural Extraction from Algae

L-Guluronic acid is a primary component of alginic acid in brown algae (e.g., Laminaria, Ascophyllum). Extraction involves:

Acidic Pre-Treatment

- Dried Algae : Crushed and treated with 0.1–0.4% HCl to protonate alginic acid.

- Filtration : Insoluble alginic acid separates from laminarin and fucoidans.

Alkaline Conversion

- NaOH/Na₂CO₃ : Converts alginic acid to water-soluble sodium alginate.

- Precipitation : CaCl₂ or ethanol precipitates sodium alginate, which is redissolved for purification.

Extraction Parameters

| Parameter | Value | Purpose |

|---|---|---|

| HCl Concentration | 0.1–0.4% | Protonate alginic acid |

| NaOH pH | >6.0 | Solubilize alginate |

| CaCl₂ Volume | 1.8× | Precipitate sodium alginate |

Yields depend on algal species: Laminaria digitata yields 20–25%, while Ascophyllum nodosum achieves higher efficiencies.

Purification

- Dialysis/Resin Chromatography : Removes ions and impurities.

- Drying : Spray or freeze-drying preserves sodium alginate integrity.

Enzymatic and Biochemical Routes

Limited studies report enzymatic synthesis:

- Substrate : D-Glucurono-γ-lactone semicarbazone.

- Enzyme System : Goat liver microsomes oxidize the substrate to L-guluronic acid.

- Sodium Salt Formation : Neutralization with NaOH.

This method is niche but valuable for specific biochemical applications.

Purification and Characterization

Post-synthesis, critical purification steps include:

- Filtration : 3 µm filters remove particulates.

- Chromatography : Diaion HP20 resins adsorb impurities.

- DSC/TGA : Confirm thermal stability (e.g., decomposition >200°C).

Comparative Analysis

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Chemical Synthesis | Scalable, stereoselective | Toxic reagents (NO₂, Sn) | 70–90% | >95% |

| Algal Extraction | Low cost, natural source | Species-dependent yield | 20–60% | 60–85% |

| Enzymatic | Stereospecific | High enzyme cost | <30% | 90% |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

L-Guluronic acid (sodium salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce D-glucosaccharic acid.

Reduction: It can be reduced to form different sugar alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and nitric acid.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

Oxidation: D-glucosaccharic acid.

Reduction: Various sugar alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

L-Guluronic acid (sodium salt) has been identified for its potential therapeutic effects in treating various diseases, particularly autoimmune and inflammatory disorders.

Immune System Disorders

Research indicates that L-guluronic acid can be effective in managing autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. A study demonstrated that administration of L-guluronic acid significantly reduced clinical scores in experimental models of autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) . The compound was administered intraperitoneally at doses of 40 to 80 mg/kg/day, showing promising results in alleviating symptoms associated with these conditions.

Inflammatory Diseases

The compound exhibits anti-inflammatory properties, making it suitable for treating acute and chronic inflammatory diseases. Its mechanism involves modulating immune responses, which can help reduce inflammation in conditions like osteoarthritis .

Neurodegenerative Diseases

L-Guluronic acid has also been investigated for its neuroprotective effects. It is believed to have a role in the treatment of neurodegenerative diseases such as Alzheimer's disease due to its ability to influence inflammatory pathways within the central nervous system .

Biomedical Applications

L-Guluronic acid is utilized in various biomedical applications, particularly in the development of biomaterials.

Drug Delivery Systems

The compound is often incorporated into alginate-based hydrogels, which serve as effective drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Tissue Engineering

In tissue engineering, L-guluronic acid contributes to the fabrication of scaffolds that support cell attachment and growth. Its biocompatibility makes it an ideal candidate for developing materials used in regenerative medicine .

Case Studies

Several case studies highlight the applications of L-guluronic acid in clinical settings:

-

Case Study 1: Treatment of Rheumatoid Arthritis

A study involving mice treated with L-guluronic acid showed a significant reduction in clinical scores associated with rheumatoid arthritis after 14 days of treatment. The results indicated that the compound could effectively modulate immune responses and reduce inflammation . -

Case Study 2: Neuroprotection in EAE Models

In an experimental model of EAE, mice receiving L-guluronic acid demonstrated improved motor function and reduced neurological deficits compared to control groups. Histological analyses revealed decreased inflammatory cell infiltration in the central nervous system .

Data Table: Summary of Applications

Mechanism of Action

L-Guluronic acid (sodium salt) exerts its effects through various molecular mechanisms:

Cell Adhesion: It interacts with cell surface receptors to promote cell adhesion and proliferation.

Signal Transduction: It can modulate signaling pathways involved in cell growth and differentiation.

Biodegradation: It is degraded by enzymes such as alginate lyases, which break down the polymer into smaller oligosaccharides.

Comparison with Similar Compounds

Key Properties:

- Solubility: Soluble in water (forms viscous colloids), insoluble in ethanol (>30%), chloroform, ether, and acidic solutions (pH <3) .

- Functionality : The ratio of GulA to ManA (G/M ratio) in alginate determines gel strength, viscosity, and ion-binding capacity. Higher GulA content (G/M >1) forms rigid, brittle gels via crosslinking with Ca²⁺, while higher ManA (G/M <1) yields flexible gels .

- Applications : Used in drug delivery, wound dressings, food thickeners, and 3D bioprinting due to biocompatibility, biodegradability, and gel-forming properties .

D-Mannuronic Acid (Sodium Salt)

- Structure : β-D-mannuronic acid (ManA) is the stereoisomeric counterpart to GulA, differing in the configuration of the C3 and C5 hydroxyl groups .

- Solubility : Similar to GulA but forms less viscous solutions due to weaker intermolecular interactions .

- Functional Role :

- Applications : Used in soft tissue engineering and controlled-release formulations .

Calcium Alginate

- Structure : Formed by replacing Na⁺ in GulA/ManA blocks with Ca²⁺, creating an "egg-box" crosslinked structure .

- Solubility : Insoluble in water; gels form instantaneously upon contact with Ca²⁺.

- Functional Role :

- Applications : Wound dressings (promotes moist healing), encapsulation matrices, and dental impression materials .

Sodium Hyaluronate

- Solubility : Highly water-soluble, forming low-viscosity solutions compared to sodium alginate.

- Functional Role :

- Applications : Cosmetic moisturizers, osteoarthritis treatments, and ocular lubricants .

L-Heptaguluronic Acid Heptasodium Salt

- Structure : Oligomer of seven GulA units (C₄₂H₅₁O₄₃Na₇; MW 1404.76 g/mol) .

- Functionality: Enhanced anti-inflammatory and antioxidant activity compared to GulA monomers due to higher molecular weight and uronic acid density .

- Applications: Potential use in nutraceuticals and targeted drug delivery .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Property | Primary Applications |

|---|---|---|---|---|---|

| L-Guluronic Acid (Na⁺) | C₆H₉NaO₇ | 216.12 | Water (viscous), pH >3 | Ca²⁺-responsive gelation | Drug delivery, wound dressings |

| D-Mannuronic Acid (Na⁺) | C₆H₉NaO₇ | 216.12 | Water (less viscous), pH >3 | Elastic gel formation | Tissue engineering |

| Calcium Alginate | (C₆H₇O₆)₂Ca | Variable (polymer) | Insoluble in water | High mechanical strength | Encapsulation, wound care |

| Sodium Hyaluronate | (C₁₄H₂₀NO₁₁Na)ₙ | 10⁴–10⁶ | Water (low viscosity) | Moisture retention | Cosmetics, joint health |

| L-Heptaguluronic Acid (Na⁺) | C₄₂H₅₁O₄₃Na₇ | 1404.76 | Water | Anti-inflammatory activity | Nutraceuticals |

Research Findings and Industrial Relevance

- Gel Strength: GulA-rich alginates (G/M >1) exhibit superior Ca²⁺-binding capacity, critical for creating stable hydrogels in biotechnology .

- pH Sensitivity : GulA’s pKa (~3.65) limits solubility in acidic environments, enabling pH-responsive drug release in gastrointestinal applications .

- Stereochemical Impact : GulA’s preference for 1,2-cis-glycosidic bonds influences alginate’s block structure, enhancing mechanical properties compared to ManA-rich regions .

Biological Activity

L-Guluronic acid (sodium salt) is a naturally occurring compound that plays a significant role in various biological processes. This article delves into its biological activity, including its pharmacological applications, detoxification roles, and anti-inflammatory properties.

Chemical Structure and Properties

L-Guluronic acid is a sugar acid derived from glucuronic acid, characterized by the oxidation of the sixth carbon atom of glucose. The sodium salt form enhances its solubility in water, making it suitable for pharmaceutical applications. The compound is utilized as an excipient to improve the solubility and bioavailability of drugs.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₁O₇Na |

| Molecular Weight | 230.0 g/mol |

| Solubility | Soluble in water |

| Form | Sodium salt |

1. Detoxification

L-Guluronic acid sodium salt is crucial in detoxification processes, particularly in drug metabolism. It acts as a substrate for UDP-glucuronosyltransferases, which facilitate the conjugation of drugs and endogenous compounds with glucuronic acid, enhancing their water solubility for easier excretion through urine or bile. This process is vital for the elimination of various substances, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain chemotherapeutic agents .

2. Anti-Inflammatory Activity

Research has demonstrated that L-Guluronic acid exhibits anti-inflammatory properties by modulating immune responses. It has been shown to regulate the TLR4 signaling pathway, which is involved in inflammatory responses. In vitro studies indicated that L-Guluronic acid can inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages . This suggests a potential therapeutic role in conditions characterized by excessive inflammation.

3. Immunomodulation

L-Guluronic acid has also been implicated in immunomodulatory activities. It can induce the synthesis of various cytokines in macrophages, promoting immune system activation. For instance, studies have shown that oligosaccharides derived from L-Guluronic acid can stimulate the production of granulocyte colony-stimulating factor (GCSF) and monocyte chemoattractant protein-1 (MCP-1), which are crucial for immune response regulation .

Case Study 1: Drug Metabolism Enhancement

A study highlighted the role of L-Guluronic acid sodium salt in enhancing the clearance of NSAIDs through glucuronidation, leading to increased renal excretion rates. This finding underscores its importance in pharmacokinetics and drug formulation strategies aimed at improving therapeutic efficacy.

Case Study 2: Inhibition of Inflammatory Responses

In another study involving RAW264.7 macrophages, L-Guluronic acid oligosaccharides were shown to significantly reduce LPS-induced inflammation by inhibiting NF-κB and MAPK pathways. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How is L-Guluronic acid sodium salt synthesized from alginates, and what are the critical parameters for optimizing yield?

L-Guluronic acid sodium salt is typically extracted from alginic acid sodium salt (derived from brown algae) via acid hydrolysis. A validated protocol involves treating alginic acid with sulfuric or hydrochloric acid under controlled heat (≥16 hours) to cleave glycosidic bonds, followed by neutralization with sodium hydroxide . Key parameters include:

- Acid concentration : Excess acid may degrade the monosaccharide.

- Temperature : Prolonged high temperatures reduce oligomer integrity.

- Purification : Ion-exchange chromatography or fractional precipitation isolates L-guluronic acid from D-mannuronic acid residues .

Q. What analytical methods are recommended for confirming the purity and structure of L-Guluronic acid sodium salt?

- FT-IR spectroscopy : Identifies carboxylate (COO⁻) stretches at ~1600 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹ .

- NMR (¹³C) : Distinguishes L-guluronic acid (C1 at ~95 ppm) from D-mannuronic acid (C1 at ~100 ppm) .

- HPLC : Quantifies purity (≥98%) using hydrophilic interaction liquid chromatography (HILIC) with refractive index detection .

Q. How does the pKa of L-Guluronic acid sodium salt influence its solubility and reactivity in aqueous solutions?

The pKa of L-Guluronic acid sodium salt is ~3.30, making it deprotonated (COO⁻ form) at physiological pH. This enhances solubility in water (~1.748 g/cm³ at 20°C) but reduces reactivity in non-polar solvents. Buffered solutions (pH > 4) stabilize the carboxylate for applications like hydrogel formation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in quantifying L-Guluronic acid content in mixed alginate systems?

Polarimetric analysis, based on optical rotation differences between L-guluronic acid ([α]D = +80°) and D-mannuronic acid ([α]D = −60°), provides a direct quantification method. Decarboxylation techniques (e.g., Siddiqui-Mortis method) coupled with gas chromatography further validate compositional ratios . Cross-validation with ¹H-NMR integration of anomeric protons is recommended for precision .

Q. How do structural variations (e.g., oligomer chain length) affect the bioactivity of L-Guluronic acid sodium salt in immune modulation studies?

Oligomers (DP2–DP8) exhibit chain-length-dependent effects. For example:

- DP1–DP3 : Enhance macrophage phagocytosis via TLR4 signaling.

- DP4–DP8 : Modulate cytokine release (e.g., IL-6 suppression) in autoimmune models. Controlled enzymatic depolymerization (e.g., alginate lyase) followed by size-exclusion chromatography isolates specific oligomers for functional assays .

Q. What are the stability challenges of L-Guluronic acid sodium salt under hydrolytic conditions, and how can degradation be mitigated?

Hydrolysis at pH < 2 or > 9 degrades the monosaccharide into smaller fragments. Stabilization strategies include:

- Lyophilization : Reduces water activity and prevents β-elimination.

- Chelating agents : EDTA minimizes metal-catalyzed oxidation.

- Storage : −20°C in anhydrous, light-protected vials preserves integrity for ≥12 months .

Q. How can researchers differentiate between L-Guluronic acid sodium salt and its D-mannuronic acid counterpart in complex matrices?

Chromatographic separation : Use a CarboPac PA1 column with pulsed amperometric detection (PAD) to resolve L-guluronic (retention time ~8.5 min) and D-mannuronic acid (~10.2 min) . Enzymatic assays : Alginate lyase selectively cleaves guluronate linkages, enabling spectrophotometric quantification of released unsaturated uronates .

Q. Methodological Considerations

- Handling hygroscopicity : Pre-dry samples in a desiccator before gravimetric analysis.

- Standardization : Use commercially available sodium alginate (e.g., Sigma-Aldrich) as a reference for comparative studies .

Properties

Molecular Formula |

C6H9NaO7 |

|---|---|

Molecular Weight |

216.12 g/mol |

IUPAC Name |

sodium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

WNFHGZLVUQBPMA-JJKGCWMISA-M |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.